molecular formula C20H17NO5S B142864 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate CAS No. 133041-99-3

2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate

Cat. No. B142864
M. Wt: 383.4 g/mol
InChI Key: XQYMEAHEGCAQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate, also known as QAQ, is a synthetic compound that has been widely used in scientific research for its unique properties. QAQ is a quinone-based compound that contains an aziridine ring, which makes it highly reactive towards nucleophiles and electrophiles. This reactivity has made QAQ a valuable tool for studying various biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate involves the formation of covalent bonds with cysteine residues in proteins. The aziridine ring in 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate reacts with the thiol group in cysteine, forming a covalent bond. This reaction is highly selective and specific, allowing 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate to label and modify specific cysteine residues in proteins.

Biochemical And Physiological Effects

2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate can inhibit the activity of various enzymes, including proteases and kinases. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate is its high selectivity and specificity towards cysteine residues in proteins. This allows researchers to selectively label and modify specific proteins, enabling the study of protein-protein interactions, protein folding, and protein localization. However, 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate also has some limitations. It can be toxic to cells at high concentrations, and its reactivity can lead to non-specific labeling of proteins.

Future Directions

There are several future directions for the use of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate in scientific research. One potential application is the development of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate-based probes for imaging specific proteins in live cells. Another potential application is the use of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate in the development of targeted therapies for cancer. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate could also be used in the study of protein dynamics and turnover, as well as in the development of new methods for protein purification and analysis.
Conclusion:
In conclusion, 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate, or 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate, is a synthetic compound that has been widely used in scientific research for its unique properties. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate is highly reactive towards cysteine residues in proteins, making it a valuable tool for studying various biochemical and physiological processes. While 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate has some limitations, its high selectivity and specificity make it a promising tool for future research in the fields of biochemistry and biotechnology.

Synthesis Methods

2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate can be synthesized using a variety of methods, including the reaction of 2-bromo-1,4-naphthoquinone with sodium azide, followed by reduction with sodium dithionite and reaction with 4-ethylbenzenesulfonyl chloride. Other methods involve the reaction of 2-chloro-1,4-naphthoquinone with sodium azide, followed by reduction with zinc dust and reaction with 4-ethylbenzenesulfonyl chloride.

Scientific Research Applications

2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate has been widely used in scientific research for its ability to selectively label and modify proteins. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate can react with cysteine residues in proteins, forming covalent bonds that can be detected using various analytical techniques. This has made 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate a valuable tool for studying protein-protein interactions, protein folding, and protein localization.

properties

CAS RN

133041-99-3

Product Name

2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate

Molecular Formula

C20H17NO5S

Molecular Weight

383.4 g/mol

IUPAC Name

[6-(aziridin-1-yl)-5,8-dioxonaphthalen-1-yl] 4-ethylbenzenesulfonate

InChI

InChI=1S/C20H17NO5S/c1-2-13-6-8-14(9-7-13)27(24,25)26-18-5-3-4-15-19(18)17(22)12-16(20(15)23)21-10-11-21/h3-9,12H,2,10-11H2,1H3

InChI Key

XQYMEAHEGCAQLN-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C(=O)C=C(C3=O)N4CC4

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C(=O)C=C(C3=O)N4CC4

Other CAS RN

133041-99-3

synonyms

2-ANQEB
2-aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate

Origin of Product

United States

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